![molecular formula C12H11N3O4 B13035013 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde CAS No. 1006435-99-9](/img/structure/B13035013.png)
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzaldehyde moiety linked to a pyrazole ring, which is further substituted with a nitro group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves the reaction of 5-methyl-3-nitro-1H-pyrazole with benzaldehyde derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid.
Reduction: 3-[(5-methyl-3-amino-1H-pyrazol-1-yl)methoxy]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(5-methyl-1H-pyrazol-1-yl)methoxy]benzaldehyde: Lacks the nitro group, which may result in different reactivity and biological activity.
3-[(5-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde: Lacks the methyl group, which can influence its chemical properties and interactions.
3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid: An oxidized form of the compound with different chemical and biological properties.
Uniqueness
The presence of both the nitro and methyl groups in 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde imparts unique chemical reactivity and potential biological activities. This combination of functional groups can influence the compound’s interactions with various targets, making it a valuable subject for further research.
Eigenschaften
CAS-Nummer |
1006435-99-9 |
|---|---|
Molekularformel |
C12H11N3O4 |
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
3-[(5-methyl-3-nitropyrazol-1-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H11N3O4/c1-9-5-12(15(17)18)13-14(9)8-19-11-4-2-3-10(6-11)7-16/h2-7H,8H2,1H3 |
InChI-Schlüssel |
KFSLTEZAUFNCNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1COC2=CC=CC(=C2)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13034939.png)

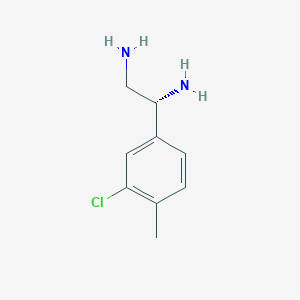

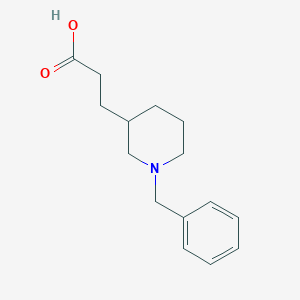
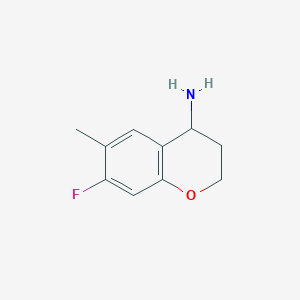


![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)
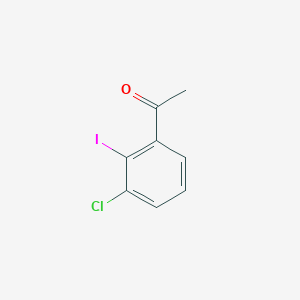
![2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine](/img/structure/B13034986.png)

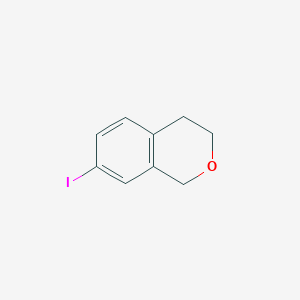
![3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13035006.png)
